molecular formula C12H8N2O6 B6386030 5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261904-04-4

5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6386030
CAS No.: 1261904-04-4
M. Wt: 276.20 g/mol
InChI Key: OQFCSTZRBKXBPK-UHFFFAOYSA-N
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Description

5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine is an organic compound characterized by its unique structure, which includes both carboxylic acid and hydroxypyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine typically involves a multi-step process. One common method includes the reaction of 3,5-dicarboxybenzaldehyde with urea under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of diols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Dicarboxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to its combination of carboxylic acid and hydroxypyrimidine groups, which confer specific reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-(2,4-dioxo-1H-pyrimidin-5-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6/c15-9-8(4-13-12(20)14-9)5-1-6(10(16)17)3-7(2-5)11(18)19/h1-4H,(H,16,17)(H,18,19)(H2,13,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFCSTZRBKXBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143041
Record name 5-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-04-4
Record name 5-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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